molecular formula C18H14ClN3OS B2814028 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1024157-52-5

5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2814028
CAS No.: 1024157-52-5
M. Wt: 355.84
InChI Key: BLNHOUZISGDHSQ-UHFFFAOYSA-N
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Description

5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique structure, which enables the synthesis of diverse derivatives for investigating biological activities and potential drug development.

Scientific Research Applications

5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various derivatives to study their chemical properties and reactivity.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves the reaction of 2-methylimidazo[1,2-c]quinazolin-3(2H)-one with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles like amines or thiols

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles: Known for their antimicrobial activity against Helicobacter pylori.

    3,5-Bis(indolyl)-1,2,4-thiadiazoles: Exhibits cytotoxicity against selected human cancer cell lines.

Uniqueness

5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one is unique due to its specific chemical structure, which allows for the formation of diverse derivatives with varying biological activities. This versatility makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3OS/c1-11-17(23)22-16(20-11)14-4-2-3-5-15(14)21-18(22)24-10-12-6-8-13(19)9-7-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNHOUZISGDHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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